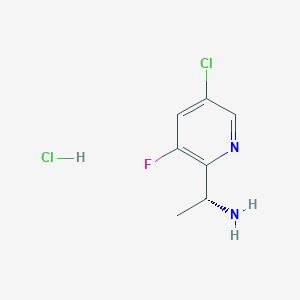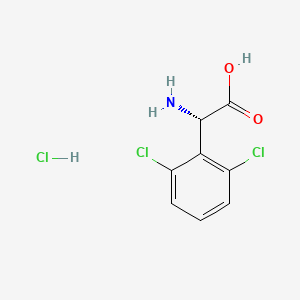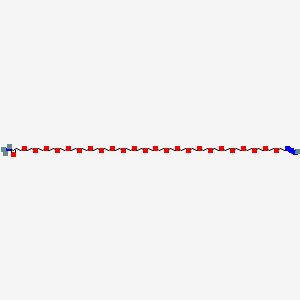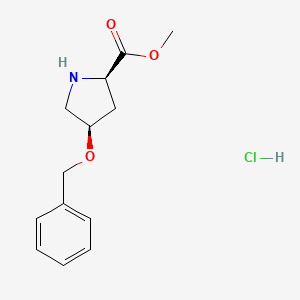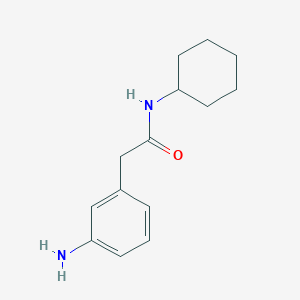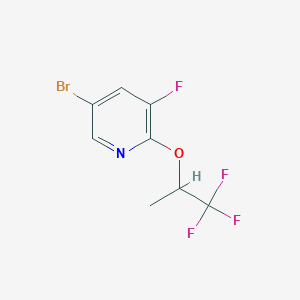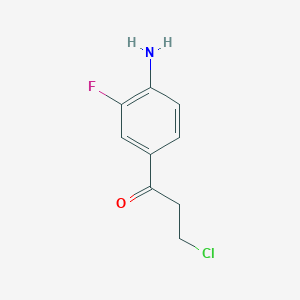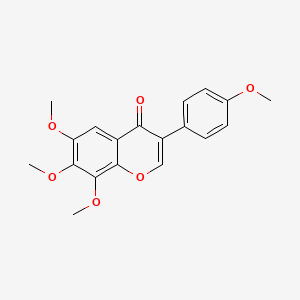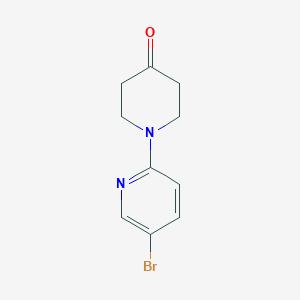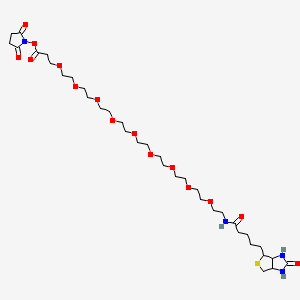![molecular formula C21H16ClN3O2 B14036082 (9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate CAS No. 916420-35-4](/img/structure/B14036082.png)
(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate is a complex organic compound with a unique structure that combines fluorenyl, pyrrolo, and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate typically involves multiple steps, starting with the preparation of the fluorenyl and pyrrolo[3,4-d]pyrimidine intermediates. The key steps include:
Preparation of Fluorenyl Intermediate: The fluorenyl intermediate can be synthesized through Friedel-Crafts acylation of fluorene with an appropriate acyl chloride, followed by reduction to obtain the fluorenyl alcohol.
Formation of Pyrrolo[3,4-d]pyrimidine Intermediate: This intermediate can be synthesized through a cyclization reaction involving a suitable pyrrole derivative and a chloropyrimidine compound.
Coupling Reaction: The final step involves coupling the fluorenyl intermediate with the pyrrolo[3,4-d]pyrimidine intermediate under appropriate conditions, such as using a base like triethylamine and a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrrolo[3,4-d]pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The fluorenyl moiety can undergo oxidation to form fluorenone derivatives or reduction to form fluorenyl alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) with a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction Reactions: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) are commonly used.
Major Products
Substitution Products: Amino, thio, or alkoxy derivatives of the original compound.
Oxidation Products: Fluorenone derivatives.
Reduction Products: Fluorenyl alcohol derivatives.
科学的研究の応用
(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or labeling agent in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate: shares structural similarities with other fluorenyl and pyrrolo[3,4-d]pyrimidine derivatives.
Fluorenylmethoxycarbonyl (Fmoc) derivatives: Commonly used in peptide synthesis.
Pyrrolo[3,4-d]pyrimidine derivatives: Investigated for their potential as kinase inhibitors in cancer therapy.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
916420-35-4 |
|---|---|
分子式 |
C21H16ClN3O2 |
分子量 |
377.8 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H16ClN3O2/c22-20-17-9-25(10-19(17)23-12-24-20)21(26)27-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,18H,9-11H2 |
InChIキー |
XRKRGXZKCFBOQO-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
